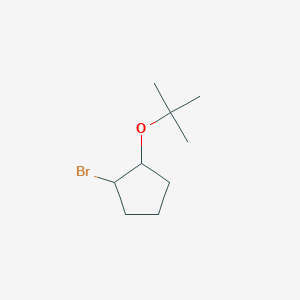

1-Bromo-2-(tert-butoxy)cyclopentane

説明

1-Bromo-2-(tert-butoxy)cyclopentane is a cyclopentane derivative featuring a bromine atom and a bulky tert-butoxy group at positions 1 and 2, respectively. Its molecular weight is calculated as 227.16 g/mol (C₉H₁₇BrO), with a purity ≥95% in available batches.

特性

分子式 |

C9H17BrO |

|---|---|

分子量 |

221.13 g/mol |

IUPAC名 |

1-bromo-2-[(2-methylpropan-2-yl)oxy]cyclopentane |

InChI |

InChI=1S/C9H17BrO/c1-9(2,3)11-8-6-4-5-7(8)10/h7-8H,4-6H2,1-3H3 |

InChIキー |

ABNHTCBZVXJAJJ-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC1CCCC1Br |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

1-Bromo-2-(tert-butoxy)cyclopentane can be synthesized through various organic reactions. One common method involves the bromination of 2-(tert-butoxy)cyclopentanol using a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) under controlled conditions. The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete conversion of the alcohol to the bromide.

Industrial Production Methods

While specific industrial production methods for 1-Bromo-2-(tert-butoxy)cyclopentane are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the desired product in high yield and purity.

化学反応の分析

Types of Reactions

1-Bromo-2-(tert-butoxy)cyclopentane undergoes several types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as hydroxide ions (OH⁻), cyanide ions (CN⁻), or amines (NH₂R).

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction Reactions: The tert-butoxy group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines (RNH₂) in polar solvents.

Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products Formed

Nucleophilic Substitution: Corresponding substituted cyclopentane derivatives.

Elimination: Alkenes such as 1-tert-butoxycyclopentene.

Oxidation: Oxidized products like tert-butoxycyclopentanone.

Reduction: Reduced products like 2-(tert-butoxy)cyclopentanol.

科学的研究の応用

Scientific Research Applications

1-Bromo-2-(tert-butoxy)cyclopentane serves multiple roles in scientific research:

1. Organic Synthesis

- Intermediate in Synthesis : It is commonly used as an intermediate in synthesizing more complex organic molecules. The bromine atom allows for nucleophilic substitution reactions, facilitating the introduction of various functional groups.

- Building Block : This compound acts as a building block for constructing larger molecular frameworks, particularly in the synthesis of cyclic compounds.

2. Medicinal Chemistry

- Pharmaceutical Development : The compound's unique structure makes it a candidate for developing potential pharmaceutical agents. Its reactivity can be tailored to create derivatives with specific biological activities.

- Biological Studies : Researchers investigate its interactions with biological targets, which may lead to insights into drug design and efficacy.

3. Material Science

- Polymer Synthesis : In material science, 1-Bromo-2-(tert-butoxy)cyclopentane can be utilized to prepare specialized polymers that exhibit unique physical properties due to the bulky tert-butoxy group.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of 1-Bromo-2-(tert-butoxy)cyclopentane in various fields:

- Organic Chemistry Research : A study demonstrated its utility in synthesizing spirocyclic compounds through nucleophilic substitution reactions, showcasing its versatility as an intermediate .

- Biological Activity Exploration : Although specific biological activities are not extensively documented, compounds with similar structures often exhibit antimicrobial properties. Further research is needed to elucidate any therapeutic potentials associated with this compound .

作用機序

The mechanism of action of 1-Bromo-2-(tert-butoxy)cyclopentane depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound loses a proton and a bromine atom, forming a double bond and resulting in the formation of an alkene. The tert-butoxy group can stabilize reaction intermediates through electron-donating effects, influencing the overall reaction pathway.

類似化合物との比較

1-Bromo-2-fluorocyclopentane

- Structure : Bromine and fluorine substituents on adjacent carbons of the cyclopentane ring.

- Key Differences :

- The fluorine atom is highly electronegative but less sterically demanding than the tert-butoxy group, leading to faster nucleophilic substitution reactions.

- Molecular weight: 181.03 g/mol (C₅H₈BrF), significantly lighter than the tert-butoxy analog.

- Applications: Fluorine’s electron-withdrawing nature makes this compound useful in synthesizing fluorinated pharmaceuticals.

1-Bromo-2-(octan-2-yloxy)cyclopentane

- Structure : A longer, branched alkoxy group (octan-2-yloxy) instead of tert-butoxy.

- Key Differences: The octan-2-yloxy group increases lipophilicity (logP ~4.2 estimated), enhancing solubility in nonpolar solvents compared to the tert-butoxy derivative. Molecular weight: 277.2 g/mol (C₁₃H₂₅BrO), heavier due to the longer alkyl chain. Reactivity: Reduced steric hindrance compared to tert-butoxy may improve accessibility for nucleophiles.

Comparison with Functional Group Analogs

1-Bromopentane

- Structure : A linear bromoalkane (CH₃(CH₂)₄Br).

- Key Differences :

- The absence of a cyclic structure and ether group results in lower boiling point (~129°C vs. estimated >200°C for 1-bromo-2-(tert-butoxy)cyclopentane).

- Reactivity: Less steric hindrance facilitates faster SN2 reactions compared to the cyclopentane derivative.

- Safety: Higher volatility increases inhalation risks, necessitating stringent handling protocols.

trans-3-Aminocyclopentanol Hydrochloride

- Structure: Cyclopentane with hydroxyl and amino groups.

- Key Differences: The amino and hydroxyl groups enable hydrogen bonding, increasing water solubility compared to the hydrophobic tert-butoxy-bromo analog. Applications: Used as a chiral intermediate in drug synthesis (e.g., antiviral agents), contrasting with the bromoether’s role in alkylation reactions.

Physicochemical and Reactivity Data Table

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Boiling Point (°C) | Reactivity (SN2) | LogP (Estimated) |

|---|---|---|---|---|---|

| 1-Bromo-2-(tert-butoxy)cyclopentane | 227.16 | Br, -OC(CH₃)₃ | >200* | Low (steric hindrance) | 2.8 |

| 1-Bromo-2-fluorocyclopentane | 181.03 | Br, F | ~160* | Moderate | 1.5 |

| 1-Bromo-2-(octan-2-yloxy)cyclopentane | 277.20 | Br, -OCH(C₅H₁₁)CH₂CH₃ | ~220* | Moderate | 4.2 |

| 1-Bromopentane | 151.05 | Br (linear alkane) | 129 | High | 2.7 |

*Estimated based on analogous structures.

生物活性

1-Bromo-2-(tert-butoxy)cyclopentane is a halogenated organic compound that has garnered interest in various fields of chemical and biological research. Its unique structure, characterized by a bromine atom and a tert-butoxy group attached to a cyclopentane ring, suggests potential biological activities that warrant detailed examination.

- Molecular Formula : C8H15BrO

- Molecular Weight : 207.11 g/mol

- IUPAC Name : 1-Bromo-2-(tert-butoxy)cyclopentane

- Canonical SMILES : C(C)(C)OC1CCCC1Br

Biological Activity Overview

The biological activity of 1-Bromo-2-(tert-butoxy)cyclopentane has been explored primarily in the context of its interactions with biological systems, including enzyme inhibition and receptor modulation.

The compound's mechanism of action is thought to involve:

- Enzyme Inhibition : The bromine atom may interact with enzyme active sites, potentially altering their catalytic efficiency.

- Receptor Interaction : The bulky tert-butoxy group could modulate receptor binding, influencing signal transduction pathways.

Case Studies

- Enzyme Inhibition Studies

- Cellular Assays

- Neuropharmacological Effects

Data Table: Biological Activity Summary

Future Directions

Research on 1-Bromo-2-(tert-butoxy)cyclopentane should focus on:

- Mechanistic Studies : Further elucidation of its interaction with specific enzymes and receptors.

- In Vivo Studies : Evaluating its pharmacokinetics and therapeutic potential in animal models.

- Structure-Activity Relationship (SAR) : Investigating how modifications to its structure affect biological activity.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。